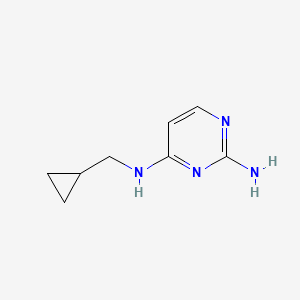

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine

Vue d'ensemble

Description

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine: is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a cyclopropylmethyl group at the N4 position and two amino groups at the 2 and 4 positions of the pyrimidine ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: N4-(cyclopropylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The amino groups at the 2 and 4 positions can undergo substitution reactions with electrophiles to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, organic solvents (DMF, DMSO).

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Antiproliferative Activity in Cancer Treatment

One of the primary applications of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is its use as an antiproliferative agent . Research indicates that this compound exhibits significant activity against various cancer cell types.

- Mechanism of Action : The compound operates by inhibiting pathways that regulate cell growth and division, which are often disrupted in cancer cells. This inhibition leads to reduced proliferation of tumor cells in vitro, making it a candidate for therapeutic use in cancer treatment .

- Case Study : A study highlighted the effectiveness of 2,4-pyrimidinediamine compounds, including this compound, in treating proliferative disorders such as tumors. The research demonstrated that these compounds could be administered effectively to both animal models and human subjects .

Treatment of Inflammatory Conditions

This compound has also been investigated for its role in treating H4 mediated conditions , which include various inflammatory disorders.

- Conditions Addressed : The compound is noted for its potential use in treating conditions such as atopic dermatitis, psoriasis, asthma, and rheumatoid arthritis. These conditions are characterized by inflammatory responses mediated by histamine receptors .

- Combination Therapies : Research has shown that this compound can be effectively combined with other therapeutic agents (e.g., calcineurin inhibitors) to enhance treatment efficacy for these diseases .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of pyrimidine derivatives have provided insights into optimizing the potency and efficacy of this compound.

- Optimization Findings : Research indicated that modifications to the substituents on the pyrimidine ring can significantly influence the compound's biological activity. For instance, substituting certain groups has led to improved potency against specific targets within cancer cells .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain kinases and other enzymes involved in cellular processes .

Comparaison Avec Des Composés Similaires

N2,N4-diphenylpyrimidine-2,4-diamine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).

N4-alkyl-N2-phenylpyrimidine-2,4-diamine: Exhibits antitumor activity and is used in cancer research.

Uniqueness: N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties.

Activité Biologique

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is a pyrimidine derivative with significant biological activity, particularly in cancer research due to its role as a cyclin-dependent kinase (CDK) inhibitor. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C8H12N4

- Molecular Weight : 164.21 g/mol

- CAS Number : 1169699-05-1

This compound primarily functions by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound has shown specific inhibitory effects on CDK2 and CDK9, leading to cell cycle arrest and altered gene expression.

Key Mechanisms:

- Inhibition of CDK Activity : The compound binds to the ATP-binding sites of CDK2 and CDK9, preventing phosphorylation of their substrates, which is essential for cell cycle progression.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, significantly impacting tumor cell proliferation.

- Biochemical Pathways Affected : Inhibition of CDKs alters various cellular pathways including those involved in gene transcription and cell cycle transition.

Antitumor Effects

This compound has demonstrated potent antitumor activity across various cancer cell lines. The following table summarizes its effects on different tumor types:

| Tumor Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.5 | CDK2 inhibition leading to apoptosis |

| A549 (Lung) | 0.8 | Arrests cell cycle at G2/M phase |

| HeLa (Cervical) | 1.0 | Inhibits transcription via CDK9 |

Case Studies

-

In Vitro Studies :

- A study evaluated the effects of this compound on MCF-10 human breast carcinoma cells. Results indicated significant inhibition of proliferation with an IC50 value of 0.5 µM, correlating with increased apoptosis markers.

-

Animal Models :

- In xenograft models using A549 lung cancer cells, administration of this compound resulted in a 70% reduction in tumor volume compared to control groups after four weeks of treatment. Histological analysis revealed increased necrosis and reduced mitotic figures in treated tumors.

-

Mechanistic Insights :

- Molecular docking studies have elucidated the binding interactions between this compound and CDKs, revealing critical hydrogen bonding and hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound is being explored for various therapeutic applications:

- Cancer Treatment : As a selective CDK inhibitor, it holds promise in treating various malignancies where CDK dysregulation is evident.

- Combination Therapies : Research is ongoing to evaluate its efficacy in combination with other chemotherapeutic agents to enhance overall treatment outcomes.

Propriétés

IUPAC Name |

4-N-(cyclopropylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMESEQKVSVWXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.